3-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-4-carbonyl)pyridin-2(1H)-one
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Overview
Description
3-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-4-carbonyl)pyridin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a fused bicyclic structure, combining a tetrahydrobenzo[f][1,4]oxazepine ring with a pyridin-2(1H)-one moiety. Its intricate molecular architecture makes it a subject of interest for researchers exploring new chemical entities for pharmaceutical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-4-carbonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield various derivatives and analogs, depending on the specific reagents and conditions used. For example, oxidation may produce corresponding ketones or carboxylic acids, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 3-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-4-carbonyl)pyridin-2(1H)-one can be used to study enzyme inhibition and receptor binding. Its potential as a pharmacological tool makes it useful in drug discovery and development.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets can lead to the creation of novel drugs for treating various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism by which 3-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-4-carbonyl)pyridin-2(1H)-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the context in which the compound is used, such as in drug development or biochemical research.
Comparison with Similar Compounds
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine
3-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Other substituted tetrahydrobenzo[f][1,4]oxazepines
Uniqueness: . Its ability to undergo diverse chemical reactions and its relevance in scientific research make it a valuable compound in various fields.
Properties
IUPAC Name |
3-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-14-12(5-3-7-16-14)15(19)17-8-9-20-13-6-2-1-4-11(13)10-17/h1-7H,8-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYUNLGYBFJTFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CN1C(=O)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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